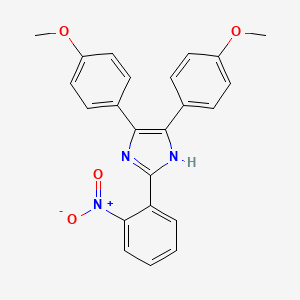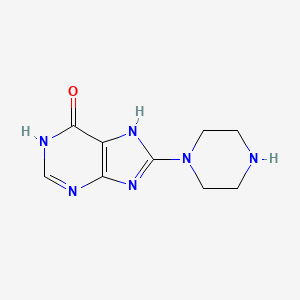
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole
Vue d'ensemble
Description
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole, also known as DAPI (4',6-diamidino-2-phenylindole), is a fluorescent dye commonly used in scientific research. DAPI is a small molecule that binds to DNA, making it useful for various applications in biology and medicine.
Applications De Recherche Scientifique
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is widely used in scientific research for various applications. It is commonly used as a fluorescent stain for DNA in microscopy and flow cytometry. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can also be used to stain apoptotic cells, as it binds to fragmented DNA. Additionally, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can be used to study the structure and function of nucleic acids, such as DNA and RNA. It has also been used in the diagnosis and treatment of cancer, as well as other diseases.
Mécanisme D'action
The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole involves its binding to DNA. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is a minor groove binder, which means it binds to the grooves in the DNA helix. The binding of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole to DNA causes a fluorescence emission, which can be detected using various techniques. The binding of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole to DNA can also cause changes in the conformation of the DNA, which can be useful for studying the structure and function of nucleic acids.
Biochemical and Physiological Effects:
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is generally considered to be non-toxic and has low mutagenic potential. However, it should be used with caution, as it can cause DNA damage at high concentrations. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole has been shown to induce apoptosis in some cell types, but the mechanism of this effect is not fully understood. 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can also interfere with some DNA-binding proteins, which can affect their function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is its high specificity for DNA. It is also easy to use and can be detected using simple equipment. However, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole has some limitations. It requires UV excitation, which can damage cells and DNA. It is also not suitable for live cell imaging, as it requires fixation of the cells. Additionally, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole can interfere with some DNA-binding proteins, which can affect their function.
Orientations Futures
There are many potential future directions for the use of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole in scientific research. One area of interest is the development of new fluorescent dyes that can be used for live cell imaging. Another area of interest is the use of 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole in the diagnosis and treatment of cancer and other diseases. Additionally, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole could be used to study the structure and function of other nucleic acids, such as RNA and epigenetic modifications. Overall, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole is a versatile molecule with many potential applications in biology and medicine.
Propriétés
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-17-11-7-15(8-12-17)21-22(16-9-13-18(30-2)14-10-16)25-23(24-21)19-5-3-4-6-20(19)26(27)28/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHWPAGSEDOPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B3728362.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3728367.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3728382.png)
![2-{[3-(4-chloro-3-methylphenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3728395.png)
![2-({[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3728401.png)
![2-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3728406.png)
![N-(5-chloro-2-methoxyphenyl)-N'-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B3728408.png)
![2-[(4-bromobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3728411.png)
![ethyl 4-[(imino{[6-(2-methoxy-2-oxoethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]amino}methyl)amino]benzoate](/img/structure/B3728427.png)

![3-[7-(2,3-dichlorophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3728437.png)
![6-hydroxy-3-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3728443.png)
![6-amino-2-{[2-(2-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728447.png)
![3-[2-(anilinocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B3728457.png)